Antiproliferative Activity of 2-Benzylthioquinoline Scaffold vs 2-Methylthio and Doxorubicin
In a series of 2-substituted quinoline nitrones, the 2-benzylthio derivatives (6e, 6f) exhibited IC₅₀ values of 0.45–0.91 μM against leukemia and colon cancer cell lines, outperforming both the 2-methylthio analogues (6g, 6h) and the reference drug doxorubicin. Although the test compounds are quinoline nitrones and not quinolin-4(1H)-ones, the structure–activity relationship demonstrates that the benzylthio group at position 2 is a critical determinant of cytotoxicity, providing a class-level inference for 2-(benzylthio)-6-chloroquinolin-4(1H)-one [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.45–0.91 μM (2-benzylthioquinoline nitrones 6e, 6f) |
| Comparator Or Baseline | 2-methylthio analogues 6g, 6h (higher IC₅₀ values); doxorubicin |
| Quantified Difference | Benzylthio derivatives ~2–5 fold more potent than methylthio congeners; equipotent or superior to doxorubicin |
| Conditions | Leukemia and colon cancer cell lines; MTT assay; 48 h exposure |
Why This Matters
The quantitative superiority of the benzylthio motif over the methylthio motif in a closely related quinoline system supports the selection of 2-(benzylthio)-6-chloroquinolin-4(1H)-one for antiproliferative SAR programs where potency differentiation is essential.
- [1] Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‑3 activation activities. Arch. Pharm. Chem. Life Sci., 2019, 352, 1800270. https://doi.org/10.1002/ardp.201800270 View Source
